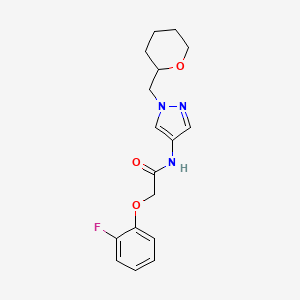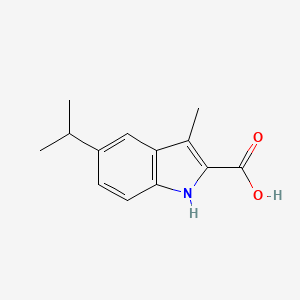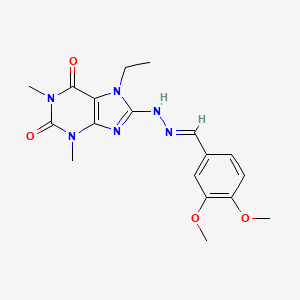
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, designed as tricyclic xanthine derivatives, have shown potential in the treatment of neurodegenerative diseases. These compounds, including closely related derivatives, act as potent dual-target-directed adenosine receptor antagonists. They are expected to have advantages over single-target therapeutics in neurodegenerative disease treatment (Brunschweiger et al., 2014).
Synthesis of Structural Blocks
Methoxybenzylidene derivatives of this compound class have been used as structural blocks in the synthesis of various structures. They offer a versatile basis for creating diverse chemical entities, expanding the potential applications in different areas of chemistry and pharmacology (Tetere et al., 2011).
Receptor Affinity and Pharmacological Evaluation
Studies on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, related to the queried compound, have identified several potent ligands with high affinity for serotonin receptors. These findings are crucial in the development of compounds with psychotropic activity, offering therapeutic potential in conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Functional Derivatives for Medical Practice
Hydrazine functional derivatives, including those related to the queried compound, are widely used in medical practice. They are applied in pharmacotherapy for various conditions such as depression, infectious diseases, hypertension, and diabetes. This highlights the broad therapeutic potential of these derivatives in clinical settings (Korobko, 2016).
Nonlinear Optical Properties for Photonic Applications
The nonlinear optical properties of hydrazone derivatives, closely related to the queried compound, have been studied for their potential in photonic applications. These studies are significant for the development of materials with high nonlinear optical behavior, useful in photonic devices (Nair et al., 2022).
Cytotoxic Activity in Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines, similar to the queried compound, have shown potent cytotoxic activities against various cancer cell lines. This research is crucial for the development of new cancer therapeutics (Deady et al., 2003).
Anticancer, Anti-HIV, and Antimicrobial Agents
A series of 8-substituted methylxanthine derivatives, related to the queried compound, have been explored for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research opens avenues for the development of novel therapeutics in these domains (Rida et al., 2007).
Propiedades
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-6-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDCIKNAPTUNA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2823547.png)
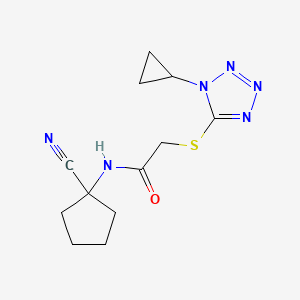
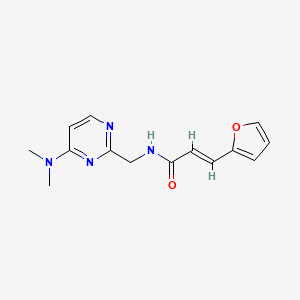
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)
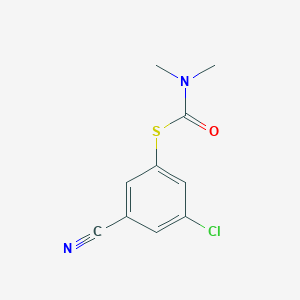
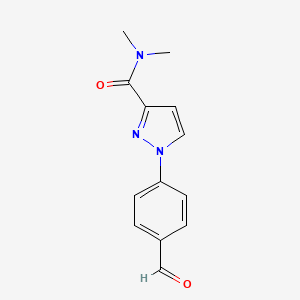

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2823557.png)
![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)
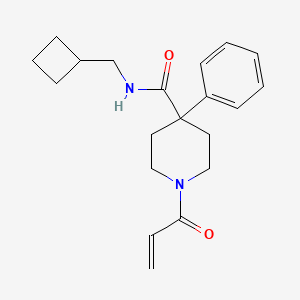
![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)
![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)
